Dimetofrine
Overview
Preparation Methods
The synthesis of dimetofrine involves several steps:
Starting Materials: The synthesis begins with 3,5-dimethoxyphenol.
Reaction with Epichlorohydrin: The phenol is reacted with epichlorohydrin to form an epoxide intermediate.
Amination: The epoxide is then treated with methylamine to introduce the amino group.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Dimetofrine undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form various hydroxy derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimetofrine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of methoxyphenols in various chemical reactions.
Biology: this compound is used in studies related to cardiac function and arterial tension.
Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular conditions.
Industry: This compound is used in the development of cardiac stimulants and related pharmaceuticals.
Mechanism of Action
Dimetofrine exerts its effects by stimulating the cardiac muscles, leading to increased heart rate and improved blood flow. The exact molecular targets and pathways involved are not fully understood, but it is believed to interact with adrenergic receptors in the heart .
Comparison with Similar Compounds
Dimetofrine is unique among cardiac stimulants due to its specific chemical structure and methoxyphenol moiety. Similar compounds include:
Phenylephrine: Another cardiac stimulant with a different structure but similar effects.
Methoxamine: A compound with similar adrenergic activity but different chemical properties.
Isoproterenol: A synthetic compound with similar cardiac stimulant effects but a different mechanism of action.
This compound’s uniqueness lies in its specific chemical structure, which imparts distinct pharmacological properties compared to these similar compounds .
Properties
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]-2,6-dimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-12-6-8(13)7-4-9(15-2)11(14)10(5-7)16-3/h4-5,8,12-14H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGDBJAHIIXDDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C(=C1)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22775-12-8 (hydrochloride) | |
Record name | Dimetofrine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022950294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60865076 | |
Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]-2,6-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22950-29-4 | |
Record name | 4-Hydroxy-3,5-dimethoxy-α-[(methylamino)methyl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22950-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimetofrine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022950294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimetofrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13494 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]-2,6-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimetofrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETOFRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOM1J10QQM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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